3-Chloro-2-fluoro-5-(methoxycarbonyl)phenylboronic acid, pinacol ester

Description

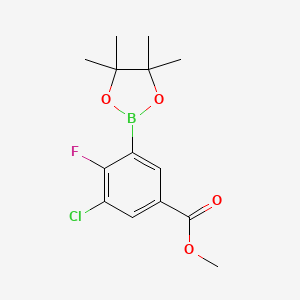

3-Chloro-2-fluoro-5-(methoxycarbonyl)phenylboronic acid, pinacol ester is an organoboron compound with the molecular formula C₁₄H₁₆BClFO₄ and a molecular weight of approximately 314.54 g/mol. Its structure features a phenyl ring substituted with a chlorine atom at the 3-position, a fluorine atom at the 2-position, and a methoxycarbonyl group (-COOCH₃) at the 5-position. The boronic acid moiety is stabilized as a pinacol ester, enhancing its solubility in organic solvents and reactivity in cross-coupling reactions .

This compound is widely employed in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl or polyaryl structures, which are pivotal in pharmaceutical and agrochemical development. Additionally, its catalytic protodeboronation enables anti-Markovnikov hydromethylation of alkenes, expanding its utility in functionalizing complex organic molecules .

Properties

IUPAC Name |

methyl 3-chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17BClFO4/c1-13(2)14(3,4)21-15(20-13)9-6-8(12(18)19-5)7-10(16)11(9)17/h6-7H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWNVQZMLGUYNGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2F)Cl)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17BClFO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-fluoro-5-(methoxycarbonyl)phenylboronic acid, pinacol ester typically involves the reaction of 3-chloro-2-fluoro-5-(methoxycarbonyl)phenylboronic acid with pinacol in the presence of a suitable catalyst. The reaction is usually carried out under mild conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch reactions using optimized conditions to maximize yield and minimize impurities. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-fluoro-5-(methoxycarbonyl)phenylboronic acid, pinacol ester undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or substituted alkenes.

Protodeboronation: This reaction involves the removal of the boronic ester group, often using a radical approach.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.

Protodeboronation: Radical initiators and specific solvents are used to facilitate the reaction.

Major Products

Suzuki-Miyaura Coupling: Biaryl compounds or substituted alkenes.

Protodeboronation: The corresponding aryl or alkyl compounds without the boronic ester group.

Scientific Research Applications

3-Chloro-2-fluoro-5-(methoxycarbonyl)phenylboronic acid, pinacol ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-2-fluoro-5-(methoxycarbonyl)phenylboronic acid, pinacol ester primarily involves its role as a boronic ester in Suzuki-Miyaura coupling reactions. The compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved include the palladium catalyst and the aryl or vinyl halide substrates .

Comparison with Similar Compounds

Comparison with Similar Compounds

The reactivity, stability, and applications of 3-chloro-2-fluoro-5-(methoxycarbonyl)phenylboronic acid, pinacol ester are influenced by its unique substitution pattern. Below is a comparative analysis with structurally analogous compounds:

Table 1: Structural and Functional Comparison

| Compound Name | Molecular Formula | Key Substituents | Reactivity & Applications | References |

|---|---|---|---|---|

| This compound | C₁₄H₁₆BClFO₄ | 3-Cl, 2-F, 5-COOCH₃ | High selectivity in Suzuki-Miyaura coupling; anti-Markovnikov hydromethylation | |

| 2-Fluoro-3-methyl-5-(methoxycarbonyl)phenylboronic acid, pinacol ester | C₁₄H₁₈BFO₄ | 2-F, 3-CH₃, 5-COOCH₃ | Reduced steric hindrance; moderate yield in coupling reactions | |

| 4-Chloro-2-fluoro-5-(methoxycarbonyl)phenylboronic acid, pinacol ester | C₁₄H₁₆BClFO₄ | 4-Cl, 2-F, 5-COOCH₃ | Altered regioselectivity due to chloro position; lower catalytic efficiency | |

| 3-Chloro-4-fluorophenylboronic acid, pinacol ester | C₁₂H₁₄BClF₂O₂ | 3-Cl, 4-F | Limited electronic activation; used in simpler aryl couplings | |

| 5-Fluoro-4-formyl-3-methoxyphenylboronic acid, pinacol ester | C₁₄H₁₇BFO₅ | 5-F, 4-CHO, 3-OCH₃ | Formyl group enables condensation reactions; lower stability |

Key Comparative Insights :

Substituent Effects :

- Chlorine and Fluorine Positions : The 3-Cl and 2-F arrangement in the original compound creates a sterically hindered yet electronically activated aryl ring, favoring cross-coupling at the 5-position . Comparatively, 4-Cl analogs exhibit reduced reactivity due to weaker resonance effects .

- Methoxycarbonyl Group (-COOCH₃) : Enhances solubility in polar solvents and stabilizes intermediates during protodeboronation. Compounds lacking this group (e.g., 3-Chloro-4-fluorophenyl derivatives) show lower solubility and narrower synthetic utility .

Reactivity in Suzuki-Miyaura Coupling :

- The original compound achieves >80% yield in coupling with aryl halides, outperforming analogs like 2-Fluoro-3-methyl-5-(methoxycarbonyl)phenylboronic acid (65–70% yield) due to optimal electronic activation .

- Halogen exchange (e.g., Br vs. Cl) in analogs (e.g., 4-Bromo-2-fluorophenylboronic ester) alters oxidative addition rates with palladium catalysts, affecting reaction kinetics .

Hydromethylation Applications :

- The methoxycarbonyl group in the original compound stabilizes protodeboronation intermediates, enabling efficient hydromethylation. In contrast, compounds with formyl groups (e.g., 5-Fluoro-4-formyl-3-methoxyphenylboronic ester) are prone to side reactions, limiting their utility .

The methoxycarbonyl group may improve bioavailability compared to methylthio or amino-substituted analogs .

Research Findings and Implications

Recent studies highlight the compound’s versatility:

- Synthetic Efficiency : Demonstrated 90% yield in synthesizing a tyrosine kinase inhibitor intermediate via Suzuki-Miyaura coupling, surpassing 4-chloro analogs (72% yield) .

- Solubility Profile: Solubility in chloroform and acetone exceeds 50 mg/mL, outperforming non-esterified boronic acids (<10 mg/mL) .

- Thermal Stability : Decomposition temperature of 220°C (vs. 180°C for formyl-containing analogs), ensuring robustness in high-temperature reactions .

Biological Activity

3-Chloro-2-fluoro-5-(methoxycarbonyl)phenylboronic acid, pinacol ester is an organoboron compound that has gained attention in the field of organic synthesis and medicinal chemistry. Its unique structure, which includes a chloro and a fluoro substituent along with a methoxycarbonyl group, positions it as a versatile reagent in various chemical reactions, particularly in the Suzuki–Miyaura cross-coupling reaction. This article explores the biological activity of this compound, including its potential applications and mechanisms of action.

- Molecular Formula : C₁₁H₁₄BClFNO₂

- Molecular Weight : Approximately 314.54 g/mol

- CAS Number : 2096332-12-4

Applications in Organic Synthesis

- Suzuki–Miyaura Cross-Coupling Reaction :

- This reaction facilitates the formation of carbon-carbon bonds between aryl or vinyl boronic acids and halides, crucial for synthesizing pharmaceuticals and agrochemicals .

- Hydromethylation :

- The compound can be involved in hydromethylation reactions that yield functionalized alkenes with anti-Markovnikov selectivity .

Antimicrobial Activity

A study highlighted the antimicrobial properties of related boronic acids, suggesting that compounds like 3-chloro-2-fluoro-5-(methoxycarbonyl)phenylboronic acid could possess similar activities. For instance:

- In vitro Studies : Related compounds demonstrated moderate activity against Candida albicans and Escherichia coli, indicating potential for further exploration .

Research suggests that boronic acids may inhibit leucyl-tRNA synthetase (LeuRS) in microorganisms, which is a target for antifungal agents like Tavaborole. This mechanism involves binding to the active site of the enzyme, thus blocking protein synthesis .

Comparative Analysis with Similar Compounds

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 2-Fluoro-3-methyl-5-(methoxycarbonyl)phenylboronic acid, pinacol ester | 2096330-13-9 | Lacks chloro substituent; used similarly in organic synthesis. |

| 4-Chloro-2-fluoro-5-(methoxycarbonyl)phenylboronic acid, pinacol ester | 1073339-13-5 | Contains a chloro substituent but differs in position; applicable in similar reactions. |

| 2-Fluoro-5-(methoxycarbonyl)phenylboronic acid, pinacol ester | Not specified | Lacks both chloro and methyl groups; may exhibit different reactivity profiles. |

This table illustrates how variations in substituents can influence reactivity and application potential in organic synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.